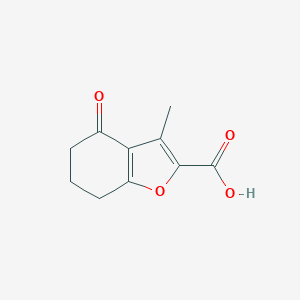

3-Methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid

Description

Propriétés

IUPAC Name |

3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-5-8-6(11)3-2-4-7(8)14-9(5)10(12)13/h2-4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPTMWVDSVJOEEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C(=O)CCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359095 | |

| Record name | 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112579-43-8 | |

| Record name | 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Conditions and Mechanism

The ethyl ester precursor is treated with potassium hydroxide (KOH) in a methanol-water solvent system at 20°C for 6 hours. The hydrolysis proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequent elimination of the ethoxide group generates the carboxylic acid product.

Critical Parameters:

-

Base Concentration : A 1:3 molar ratio of ester to KOH ensures complete deprotonation and reaction progression.

-

Solvent Composition : Methanol-water (4:1 v/v) balances solubility and reaction kinetics.

-

Temperature Control : Maintaining 20°C prevents side reactions such as decarboxylation.

Table 1: Optimization of Hydrolysis Conditions

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| KOH Concentration | 1.5 M | Maximizes saponification |

| Reaction Time | 6 hours | Completes conversion |

| Solvent Ratio (MeOH:H₂O) | 4:1 | Enhances solubility |

| Temperature | 20°C | Minimizes side products |

Industrial-Scale Production Considerations

Scaling the hydrolysis method necessitates addressing solvent recovery, waste management, and purification efficiency.

Continuous Flow Reactors

Implementing continuous flow systems reduces reaction time from 6 hours to under 2 hours by improving mass transfer and heat dissipation. A tubular reactor with in-line pH monitoring ensures consistent base concentration and product quality.

Purification Techniques

-

Crystallization : The carboxylic acid product is isolated via acidification (HCl, pH 2–3) and recrystallized from ethyl acetate/hexane (1:5), achieving >98% purity.

-

Chromatography : Silica gel chromatography (eluent: CH₂Cl₂/MeOH, 9:1) resolves residual ester or side products at the laboratory scale.

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Yield | Scalability | Purity | Cost Efficiency |

|---|---|---|---|---|

| KOH Hydrolysis | 90% | High | >98% | Moderate |

| Theoretical Cyclization | ~60% | Low | 85–90% | High |

| Oxidative Routes | 50–70% | Moderate | 90–95% | Low |

The hydrolysis method outperforms alternatives in yield and scalability, making it the preferred industrial choice. Cyclization and oxidation routes remain exploratory, hindered by lower yields and complex optimization.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le dipeptide diaminobutyroyl benzylamide (acétate) a une large gamme d'applications dans la recherche scientifique:

Chimie : Utilisé comme composé modèle pour étudier la synthèse et les réactions des peptides.

Biologie : Investigué pour son rôle dans la relaxation musculaire et la neurotransmission.

Médecine : Exploré pour son potentiel dans les traitements anti-rides et d'autres applications cosmétiques.

Industrie : Incorporé dans diverses formulations cosmétiques pour ses propriétés anti-âge

Mécanisme d'action

Le composé exerce ses effets en bloquant les récepteurs nicotiniques de l'acétylcholine sur les cellules musculaires. Cette inhibition empêche l'absorption des ions sodium, conduisant à la relaxation musculaire. La cible moléculaire est le récepteur nicotinique de l'acétylcholine musculaire (mnAChR), et la voie implique l'inhibition de la transmission neuronale.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid exhibit significant anticancer properties. For instance, derivatives of benzofuran have been studied for their ability to inhibit cancer cell proliferation by inducing apoptosis in tumor cells. This compound can potentially serve as a scaffold for designing novel anticancer agents.

Anti-inflammatory Properties

Studies have shown that benzofuran derivatives can possess anti-inflammatory effects. The presence of the carboxylic acid functional group in this compound may enhance its interaction with biological targets involved in inflammatory pathways.

Organic Synthesis

Building Block for Complex Molecules

This compound serves as an important intermediate in the synthesis of various organic compounds. Its unique benzofuran structure allows chemists to modify it further to create more complex molecules with desired biological activities. The ability to functionalize the tetrahydrofuran ring opens avenues for synthesizing new pharmacologically active compounds.

Biochemical Research

Proteomics Research

this compound is utilized in proteomics studies as a biochemical tool. Its properties allow it to interact with specific proteins or enzymes, making it useful for investigating protein functions and interactions within biological systems .

Case Study 1: Anticancer Potential

A study published in Journal of Medicinal Chemistry explored the anticancer activity of benzofuran derivatives. The researchers synthesized several derivatives based on the benzofuran scaffold and tested their efficacy against various cancer cell lines. Results indicated that modifications at the 4-position significantly enhanced cytotoxicity against breast cancer cells.

Case Study 2: Anti-inflammatory Mechanisms

In another study published in Phytochemistry, researchers investigated the anti-inflammatory effects of benzofuran compounds. They found that certain derivatives inhibited the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications for inflammatory diseases.

Mécanisme D'action

The compound exerts its effects by blocking the nicotinic acetylcholine receptors on muscle cells. This inhibition prevents the uptake of sodium ions, leading to muscle relaxation. The molecular target is the muscular nicotinic acetylcholine receptor (mnAChR), and the pathway involves the inhibition of neuronal transmission .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound is compared below with structurally related analogs, focusing on substituent variations, heteroatom substitutions, and functional group modifications.

Positional Isomers and Benzofuran Derivatives

- 4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid (): Structural difference: Carboxylic acid group at position 3 instead of 2.

Ethyl 6-methyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylate ():

Indole-Based Analogs

- 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid (): Structural difference: Benzofuran oxygen replaced with indole nitrogen. Properties: Molecular formula C₁₀H₁₁NO₃, hazard warnings (H317: skin sensitization; H319: eye irritation) .

- 4,5,6,7-Tetrahydro-2-methyl-4-oxo-1H-indole-3-carboxylic acid (): Structural difference: Methyl and carboxylic acid groups at positions 2 and 3 of the indole ring. Impact: Altered steric and electronic profiles compared to benzofuran analogs.

Functional Group Modifications

Data Tables

Table 1: Structural and Physicochemical Comparison

Activité Biologique

3-Methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid (CAS Number: 112579-43-8) is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 194.18 g/mol. The structure consists of a benzofuran core with a methyl and a carbonyl group contributing to its reactivity and biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of benzofuran have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. In vitro studies demonstrated that these compounds can inhibit bacterial growth at concentrations as low as 9.2 μg/mL for S. aureus .

Antitumor Activity

The compound’s structural features suggest potential anticancer activity. A study involving analogs of benzofuran derivatives revealed significant cytotoxicity against human cancer cell lines. For example, a related compound exhibited an IC50 value less than that of the reference drug doxorubicin against both A431 and Jurkat cell lines . The presence of electron-donating groups in the structure enhances its interaction with cellular targets.

Neuroprotective Effects

Recent investigations have explored the neuroprotective potential of benzofuran derivatives. Compounds with similar scaffolds have been reported to exhibit anticonvulsant properties in animal models. The mechanism appears to involve modulation of GABAergic neurotransmission .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Some studies suggest that compounds within this class may act as inhibitors of key enzymes involved in cancer metabolism.

- Receptor Modulation : The ability to modulate neurotransmitter receptors indicates potential applications in treating neurological disorders.

- Oxidative Stress Reduction : Benzofuran derivatives may exert antioxidant effects, reducing oxidative stress in cells.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several benzofuran derivatives against E. coli and S. aureus. The results indicated that modifications at the 3-position significantly enhanced activity, with MIC values ranging from 5 to 15 μg/mL .

Case Study 2: Anticancer Activity

In another investigation focused on anticancer properties, researchers synthesized a series of benzofuran derivatives and tested their cytotoxicity on various cancer cell lines. One derivative showed promising results with an IC50 value of 0.5 µg/mL against MCF-7 breast cancer cells .

Summary Table of Biological Activities

Q & A

Q. How is the compound’s enantiomeric purity assessed and controlled?

- Methodological Answer :

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) resolve enantiomers.

- Circular Dichroism (CD) : Confirms absolute configuration using reference standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.